molecular formula C13H20N2O4S B5235040 5-[(dimethylamino)sulfonyl]-2-methoxy-N-propylbenzamide

5-[(dimethylamino)sulfonyl]-2-methoxy-N-propylbenzamide

Cat. No. B5235040
M. Wt: 300.38 g/mol
InChI Key: JDVIBCFZKKXYMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(dimethylamino)sulfonyl]-2-methoxy-N-propylbenzamide, commonly known as DMSO, is a widely used solvent in scientific research. It is a colorless, odorless, and non-toxic liquid that has a wide range of applications in various fields of research. DMSO is synthesized using a simple method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Mechanism of Action

The exact mechanism of action of DMSO is not fully understood. It is believed to act as a membrane penetrant and disrupt the structure of cell membranes, thereby facilitating the entry of other compounds. DMSO is also thought to have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
DMSO has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce differentiation of cancer cells, inhibit cell growth, and modulate gene expression. DMSO has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

DMSO has several advantages as a solvent for lab experiments. It has a high solubility for a wide range of compounds, is non-toxic, and is easily removed from samples. However, DMSO can also have some limitations, including interference with certain assays and toxicity at high concentrations.

Future Directions

There are several future directions for research on DMSO. One area of interest is the development of new methods for synthesizing DMSO that are more efficient and sustainable. Another area of interest is the development of new applications for DMSO, such as in drug delivery and tissue engineering. Additionally, further research is needed to fully understand the mechanism of action of DMSO and its potential for therapeutic use.
Conclusion:
In conclusion, DMSO is a widely used solvent in scientific research that has a wide range of applications. It is synthesized using a simple method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. There are several future directions for research on DMSO, including the development of new synthesis methods and applications and further understanding of its mechanism of action.

Synthesis Methods

DMSO is synthesized by reacting dimethyl sulfide with chlorosulfonyl isocyanate in the presence of an organic base. The resulting product is then purified by distillation. The synthesis method is simple and can be easily scaled up for large-scale production.

Scientific Research Applications

DMSO is widely used as a solvent in various fields of scientific research, including biochemistry, molecular biology, and pharmacology. It is used to dissolve a wide range of compounds, including proteins, peptides, and nucleic acids. DMSO is also used as a cryoprotectant for cell and tissue preservation.

properties

IUPAC Name

5-(dimethylsulfamoyl)-2-methoxy-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S/c1-5-8-14-13(16)11-9-10(6-7-12(11)19-4)20(17,18)15(2)3/h6-7,9H,5,8H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVIBCFZKKXYMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(dimethylsulfamoyl)-2-methoxy-N-propylbenzamide

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